molecular formula C16H26ClN B13736105 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride CAS No. 41635-33-0

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride

Cat. No.: B13736105
CAS No.: 41635-33-0
M. Wt: 267.84 g/mol
InChI Key: TZWIVQSDIJYBOU-UHFFFAOYSA-N
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Description

This compound is a benzocycloheptene derivative featuring a partially hydrogenated seven-membered ring system fused to a benzene ring. The structure includes a 2-ethanamine side chain substituted with three methyl groups: one at the nitrogen atom (N-methyl) and two at the α-carbon positions (α,α-dimethyl). The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications .

Properties

CAS No.

41635-33-0

Molecular Formula

C16H26ClN

Molecular Weight

267.84 g/mol

IUPAC Name

methyl-[2-methyl-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C16H25N.ClH/c1-16(2,17-3)12-13-9-10-14-7-5-4-6-8-15(14)11-13;/h9-11,17H,4-8,12H2,1-3H3;1H

InChI Key

TZWIVQSDIJYBOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(CCCCC2)C=C1)[NH2+]C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic approach typically involves:

  • Step 1: Construction of the Benzocycloheptene Core
    The benzocycloheptene nucleus is synthesized via cyclization reactions starting from substituted aromatic precursors. Methods include intramolecular Friedel-Crafts acylation or ring-closing metathesis to form the seven-membered ring fused to the benzene ring. Hydrogenation steps are applied to achieve the tetrahydro state (positions 6,7,8,9) of the benzocycloheptene ring.

  • Step 2: Introduction of the Ethanamine Side Chain
    The ethanamine substituent is introduced at the 2-position of the benzocycloheptene ring. This is commonly achieved through side-chain functionalization techniques such as halogenation followed by nucleophilic substitution with amines or reductive amination of corresponding aldehydes or ketones attached to the ring system.

  • Step 3: N,alpha,alpha-Trimethyl Substitution
    The trimethyl substitution on the nitrogen and alpha carbons of the ethanamine side chain is typically introduced via alkylation reactions. For example, the amine nitrogen can be methylated using methyl iodide or dimethyl sulfate under basic conditions. Alpha-methyl groups are introduced by alkylation of the corresponding carbon centers using methylating agents or via the use of appropriately substituted starting materials.

  • Step 4: Formation of Hydrochloride Salt
    The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ether or ethanol, facilitating isolation and purification as a crystalline solid.

Comparative Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
Benzocycloheptene core formation Cyclization (Friedel-Crafts, ring-closing metathesis) Aromatic precursors, Lewis acid catalysts, hydrogenation Formation of tetrahydrobenzocycloheptene nucleus
Side chain introduction Halogenation + nucleophilic substitution or reductive amination Halogenating agents (e.g., NBS), amines, reducing agents Ethanamine side chain attached at 2-position
N,alpha,alpha-trimethylation Alkylation Methyl iodide, dimethyl sulfate, bases Introduction of methyl groups on nitrogen and alpha carbons
Hydrochloride salt formation Acid-base reaction HCl in ether or ethanol Formation of stable hydrochloride salt for isolation

In-Depth Research Findings and Notes

  • The hydrogenation step to achieve the tetrahydro state of the benzocycloheptene ring is critical for biological activity and influences the compound's conformational flexibility.

  • Alkylation reactions must be carefully controlled to avoid over-alkylation or side reactions; methylation of the nitrogen typically proceeds under mild conditions to preserve the integrity of the core structure.

  • Salt formation with hydrochloric acid improves the compound's solubility and stability, which is essential for pharmaceutical formulation and handling.

  • Emerging synthetic methodologies involving metal nanoparticle catalysts could streamline the synthesis by enabling multi-component reactions, reducing steps, and improving yields.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

5H-Benzocycloheptene-2-ethanamine is noted for its diverse biological activities:

Activity Type Description
Anti-inflammatoryPotential reduction in inflammatory markers.
AnalgesicInteraction with pain receptors to alleviate discomfort.
AntimicrobialEffects against Gram-positive bacteria.
Enzyme InhibitionModulation of specific enzyme activities.

These properties indicate its potential for therapeutic applications in treating conditions such as pain and inflammation.

Pharmacological Research Applications

The compound's interactions with biological targets have been studied extensively:

  • Receptor Binding Studies : Research indicates that 5H-Benzocycloheptene-2-ethanamine can bind to specific receptors, influencing cellular signaling pathways. This binding may modulate the activity of neurotransmitter receptors involved in pain perception and inflammatory responses .
  • Enzyme Interaction : The compound has shown promise in inhibiting certain enzymes that play roles in inflammatory processes and microbial resistance, suggesting its utility as an anti-inflammatory or antimicrobial agent .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, which is particularly relevant for neurodegenerative diseases .

Case Studies

Several case studies highlight the compound's applications:

  • Neuroprotection in Parkinson's Disease Models : In vitro studies have demonstrated that derivatives of 5H-Benzocycloheptene-2-ethanamine exhibit neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuronal cell lines. These findings suggest potential applications in developing treatments for Parkinson’s disease .
  • Antimicrobial Activity : Laboratory tests have shown that the compound exhibits significant antimicrobial properties against various strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to physiological changes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzocycloheptene derivatives or pharmacologically relevant analogs:

Compound Name Molecular Formula Core Structure Key Substituents Pharmacological/Functional Notes References
Target Compound (Hydrochloride salt) Likely C₁₄H₂₂ClN Benzocycloheptene N,α,α-trimethyl ethanamine Potential CNS activity (speculative)
5H-Benzocycloheptene-2-propanoic acid, 6,7,8,9-tetrahydro-α-amino- (CID 39030) C₁₄H₁₉NO₂ Benzocycloheptene α-Amino propanoic acid Unspecified; possible metabolic relevance
Colchicine C₂₂H₂₅NO₆ Benzoheptalene Methoxy, acetamide groups Anti-gout (tubulin polymerization inhibitor)
5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-phenyl- C₁₇H₁₈ Benzocycloheptene Phenyl substituent Material science applications (speculative)
BPOH-TPA (Benzophenone derivative) C₃₁H₂₃NO₂ Benzophenone Triphenylamine, hydroxyl Optoelectronic material (e.g., OLEDs)

Key Observations:

Core Structure Variability: The target compound and CID 39030 share a benzocycloheptene core but differ in side-chain functionality. The ethanamine group in the target compound contrasts with the propanoic acid moiety in CID 39030, which introduces carboxylate functionality and alters polarity . Colchicine’s benzoheptalene core includes additional oxygenated substituents (methoxy, acetamide), enabling its microtubule-targeting activity .

Colchicine’s acetamide and methoxy groups are critical for binding tubulin, a mechanism absent in simpler benzocycloheptene derivatives .

Salt Form and Solubility :

  • The hydrochloride salt of the target compound improves aqueous solubility, akin to tetracycline hydrochloride (), which is essential for oral bioavailability .

Physicochemical Comparison:

Property Target Compound (Hydrochloride) CID 39030 (Propanoic Acid) Colchicine
Solubility High (due to hydrochloride) Moderate (carboxylate) Low (non-ionic form)
LogP (Predicted) ~3.5 (lipophilic) ~1.8 (polar) ~1.2 (polar substituents)
Bioavailability Likely enhanced Limited by polarity Limited (requires IV)

Biological Activity

5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,alpha,alpha-trimethyl-, hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity based on available research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C16H25N·HCl
  • SMILES Notation : CC(C)(CC1=CC2=C(CCCCC2)C=C1)NC
  • InChI Key : PBCXRMABBWSJPB-UHFFFAOYSA-N

The compound features a complex bicyclic structure that contributes to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate cellular signaling pathways through:

  • Receptor Binding : The compound can bind to various receptors, influencing physiological responses.
  • Enzyme Inhibition : It has been studied for its potential to inhibit certain enzyme activities, which can affect metabolic processes in cells.

Biological Activity Overview

Research indicates that the compound exhibits notable biological activities that include:

  • Anti-inflammatory Effects : Investigated for potential therapeutic benefits in reducing inflammation.
  • Analgesic Properties : Potential applications in pain management due to its interaction with pain receptors.
  • Antimicrobial Activity : Preliminary studies suggest it may have effects against certain bacterial strains.

Enzyme Interaction Studies

Research focusing on the interaction of this compound with enzymes has revealed that it can modulate enzyme activity. For instance:

  • Inhibition of Enzymatic Pathways : Certain studies have documented the inhibition of key metabolic enzymes, which could lead to altered metabolic states in treated cells .

Summary of Biological Activities

Activity Type Description Reference
Anti-inflammatoryPotential reduction in inflammatory markers
AnalgesicInteraction with pain receptors
AntimicrobialEffects against Gram-positive bacteria
Enzyme InhibitionModulation of specific enzyme activities

Structural Comparison with Related Compounds

Compound Name Molecular Formula Key Activities
5H-Benzocycloheptene-2-ethanamineC16H25N·HClAnti-inflammatory, analgesic
Ethanamine derivativeC16H25N·HClAntimicrobial
Triazolopyrimidine Copper(II) ComplexVariesAntiproliferative, antimicrobial

Q & A

Q. What are the validated analytical methods for quantifying this compound in complex matrices (e.g., biological samples or environmental samples)?

To quantify this compound, researchers should employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS analysis. Key steps include:

  • Sample preparation : Filter samples through GF/F filters (0.7 μm) to remove particulates. Use 60 mg HLB cartridges conditioned with methanol and water .
  • Internal standards : Spike with deuterated analogs (e.g., triclosan-d3 or BP-3-d5) to correct for matrix effects .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 μg/L), precision (RSD <15%), and recovery (>70%) .

Q. What is the acute toxicity profile of this compound in preclinical models?

The compound’s acute toxicity was evaluated via intraperitoneal administration in mice, yielding an LD₅₀ of 100 mg/kg . However, detailed toxic effects (e.g., neurobehavioral or organ-specific impacts) remain uncharacterized in public records. Researchers should design follow-up studies using OECD 423 guidelines for subacute toxicity, incorporating histopathology and serum biomarker analysis .

Q. How can researchers ensure methodological rigor in synthesizing this compound?

  • Synthesis optimization : Use N-benzyl phenethylamine analogs as a scaffold, with HCl salt formation under controlled pH (3–4) to maximize yield .
  • Purity validation : Employ HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/0.1% formic acid mobile phase. Acceptable purity thresholds are >98% .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo models?

  • Triangulation approach : Combine rodent toxicity data (e.g., LD₅₀) with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and computational modeling (e.g., QSAR). Discrepancies may arise from metabolic activation differences; thus, include liver microsome assays to assess metabolite toxicity .
  • Dose extrapolation : Use allometric scaling to reconcile interspecies differences, applying a safety factor of 10 for human-equivalent dosing .

Q. What strategies optimize SPE recovery rates for this compound in wastewater analysis?

  • Sorbent selection : HLB outperforms MCX or MAX for polar-organic analytes. Pre-treat cartridges with 5% dimethyldichlorosilane to reduce adsorption losses .
  • Elution optimization : Use 2-propanol:methanol (1:1) with 1% NH₄OH for >90% recovery. Validate with isotopically labeled internal standards .

Q. How can environmental fate studies be designed to track this compound in aquatic ecosystems?

  • Sampling protocol : Collect 24-hour composite influent/effluent wastewater (volume-proportional, 10 mL/15 min) and upstream/downstream river water. Store samples at −18°C post-spiking with internal standards .
  • Analytical workflow : Use high-resolution mass spectrometry (HRMS) for non-targeted screening to identify degradation products (e.g., hydroxylated or dealkylated metabolites) .

Methodological Notes

  • Data validation : Cross-reference findings with patent records (e.g., U.S. Patent #4091115) for historical toxicity data .
  • Ethical compliance : Adhere to OECD guidelines for animal testing and ensure wastewater studies comply with local environmental regulations .

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